1-(4-ethoxyphenyl)-3-(2-pyridinylthio)-2,5-pyrrolidinedione
Overview
Description
1-(4-ethoxyphenyl)-3-(2-pyridinylthio)-2,5-pyrrolidinedione, also known as EPPT, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has shown promising results in various biochemical and physiological studies. In
Mechanism of Action
The mechanism of action of 1-(4-ethoxyphenyl)-3-(2-pyridinylthio)-2,5-pyrrolidinedione is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes and proteins involved in inflammation, cancer, and neurological disorders. 1-(4-ethoxyphenyl)-3-(2-pyridinylthio)-2,5-pyrrolidinedione has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
1-(4-ethoxyphenyl)-3-(2-pyridinylthio)-2,5-pyrrolidinedione has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. 1-(4-ethoxyphenyl)-3-(2-pyridinylthio)-2,5-pyrrolidinedione has also been shown to improve cognitive function and reduce oxidative stress in animal models of neurological disorders.
Advantages and Limitations for Lab Experiments
1-(4-ethoxyphenyl)-3-(2-pyridinylthio)-2,5-pyrrolidinedione has several advantages for lab experiments. It is relatively easy to synthesize and has shown promising results in various studies. However, its potential toxicity and side effects need to be further studied. The optimal dosage and administration method of 1-(4-ethoxyphenyl)-3-(2-pyridinylthio)-2,5-pyrrolidinedione also need to be determined.
Future Directions
For research include further studies on its potential therapeutic applications, toxicity, and side effects. The optimal dosage and administration method of 1-(4-ethoxyphenyl)-3-(2-pyridinylthio)-2,5-pyrrolidinedione also need to be determined. Additionally, studies on the pharmacokinetics and pharmacodynamics of 1-(4-ethoxyphenyl)-3-(2-pyridinylthio)-2,5-pyrrolidinedione are needed to fully understand its mechanism of action.
Scientific Research Applications
1-(4-ethoxyphenyl)-3-(2-pyridinylthio)-2,5-pyrrolidinedione has been studied for its potential therapeutic applications in various scientific research studies. It has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. 1-(4-ethoxyphenyl)-3-(2-pyridinylthio)-2,5-pyrrolidinedione has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
1-(4-ethoxyphenyl)-3-pyridin-2-ylsulfanylpyrrolidine-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-2-22-13-8-6-12(7-9-13)19-16(20)11-14(17(19)21)23-15-5-3-4-10-18-15/h3-10,14H,2,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOWOVPCKLMEVNI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)SC3=CC=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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